molecular formula C18H21ClN2 B1668710 Chlorcyclizine CAS No. 82-93-9

Chlorcyclizine

Cat. No.: B1668710
CAS No.: 82-93-9
M. Wt: 300.8 g/mol
InChI Key: WFNAKBGANONZEQ-UHFFFAOYSA-N
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Description

Chlorcyclizine is a first-generation antihistamine belonging to the diphenylmethylpiperazine group. It is primarily used to treat allergy symptoms such as rhinitis, urticaria, and pruritus. Additionally, it has some anticholinergic, antiserotonergic, and local anesthetic properties. This compound is also used as an antiemetic .

Preparation Methods

Synthetic Routes and Reaction Conditions

A simple and efficient route has been developed for the synthesis of chlorcyclizine. The common intermediate, 1-[(4-chlorophenyl)(phenyl)-methyl]-piperazine, is prepared from (4-chlorophenyl)(phenyl)-methanone in three steps with excellent yields. The synthetic approach starts from commercially available (4-chlorophenyl)(phenyl)-methanone, which is treated with sodium borohydride in methanol at room temperature to afford the corresponding derivative of (4-chlorophenyl)(phenyl)-methanol. This compound is then reacted with hydrochloric acid in the presence of calcium chloride to obtain 1-chloro-4-[chloro-(phenyl)-methyl]-benzene. Finally, this intermediate is reacted with piperazine in the presence of potassium carbonate and phase transfer catalyst in tetrahydrofuran under reflux conditions .

Industrial Production Methods

The industrial production of this compound hydrochloride involves three main steps. First, 4-chlorodiphenylmethane is brominated with bromine to form a brominated product. This brominated product is then subjected to an alkylation reaction with N-methyl piperazine. After acidification and salt formation, the crude product is refined and purified to obtain this compound hydrochloride .

Chemical Reactions Analysis

Chlorcyclizine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form northis compound.

    Reduction: The reduction of this compound can lead to the formation of various reduced derivatives.

    Substitution: this compound can undergo substitution reactions, particularly involving the chlorine atom on the aromatic ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions include northis compound and other substituted derivatives .

Scientific Research Applications

Chlorcyclizine has several scientific research applications:

Mechanism of Action

Chlorcyclizine exerts its effects by acting as a histamine H1 receptor antagonist. It blocks the action of histamine at H1 receptors, preventing the typical allergic response. Additionally, this compound has anticholinergic, antiserotonergic, and local anesthetic properties, which contribute to its overall pharmacological profile. The molecular targets involved include histamine H1 receptors, cholinergic receptors, and serotonin receptors .

Comparison with Similar Compounds

Chlorcyclizine is similar to other first-generation antihistamines such as cyclizine, homothis compound, and meclizine. it is unique in its combination of antihistaminic, anticholinergic, antiserotonergic, and local anesthetic properties. This makes it particularly effective in treating a wide range of allergy symptoms and as an antiemetic .

Similar Compounds

  • Cyclizine
  • Homothis compound
  • Meclizine
  • Cetirizine (Zyrtec)
  • Diphenhydramine (Benadryl)

This compound stands out due to its specific chemical structure and the combination of pharmacological effects it offers .

Properties

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16/h2-10,18H,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNAKBGANONZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048011
Record name Chlorcyclizine
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Molecular Weight

300.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

137-145 °C @ 0.1-0.15 MM HG
Record name CHLORCYCLIZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3217
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Flash Point

No Data
Record name CHLORCYCLIZINE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

1 G SOL IN ABOUT 2 ML H2O, 11 ML ALC; 1 G SOL IN ABOUT 4 ML CHLOROFORM; PRACTICALLY INSOL IN ETHER, BENZENE /CHLORCYCLIZINE HYDROCHLORIDE/, FREELY SOL IN WATER; SOL IN ALC /CHLORCYCLIZINE DIHYDROCHLORIDE/
Record name CHLORCYCLIZINE
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Mechanism of Action

ANTIHISTAMINES ACT AS PHARMACOLOGICAL ANTAGONISTS OF HISTAMINE AT MOST OF HISTAMINE RECEPTOR SITES, ALTHOUGH NOT BY PREVENTING RELEASE OF HISTAMINE. HEPATIC MICROSOMAL ENZYME-INDUCING PROPERTIES OF CHLORCYCLIZINE...HAVE SHORTENED DURATION OF ACTION OF SOME BARBITURATES AS A RESULT OF ENZYME INDUCTION., H1 antagonists inhibit most response of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown or in vitro. ... Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. Residual vasodilatation reflects the involvement of H2 receptors on smooth muscle and can be suppressed only by the concurrent administration of an H2 antagonist. Effects of the histamine antagonists on histamine induced changes in systemic blood pressure parallel these vascular effects. /H1 Antagonists/, H1 antagonists strongly block the action of histamine that results in increased capillary permeability and formation of edema and wheal. /H1 Antagonists/, All H1 antagonists ... can bind to H1 receptors in the CNS ... H1 antagonists can both stimulate and depress the CNS. /H1 Antagonists/, For more Mechanism of Action (Complete) data for CHLORCYCLIZINE (6 total), please visit the HSDB record page.
Record name CHLORCYCLIZINE
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Color/Form

Oil

CAS No.

82-93-9
Record name (±)-Chlorcyclizine
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Record name Chlorcyclizine [INN:BAN]
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Record name CHLORCYCLIZINE
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Melting Point

MP: 226-227 °C /CHLORCYCLIZINE HYDROCHLORIDE/
Record name Chlorcyclizine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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